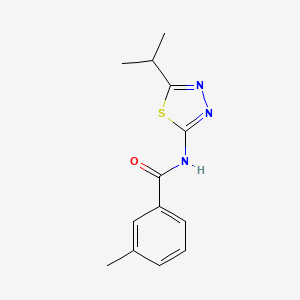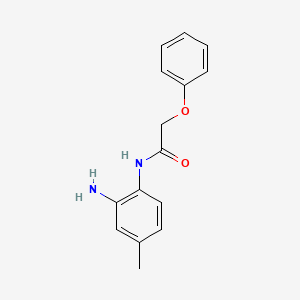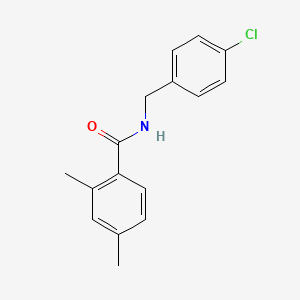
methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate, also known as MFTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiophene derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate has shown potential applications in various scientific research fields. One of the main areas of interest is cancer research. Studies have shown that this compound has anti-proliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to inhibit the growth of tumor cells in animal models. Additionally, this compound has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes, such as topoisomerase II and COX-2, which are involved in cell proliferation and inflammation, respectively. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell cycle progression, leading to cell death. This compound has also been found to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. This compound has also shown low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
For methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate research include the development of this compound derivatives, further understanding of its mechanism of action, and investigation of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of methyl 4-(4-fluorophenyl)-2-(2-furoylamino)-3-thiophenecarboxylate involves the reaction of 4-fluorobenzaldehyde with 2-furoyl chloride to obtain 4-(4-fluorophenyl)-2-furoylbenzaldehyde. This intermediate product is then reacted with thiophene-3-carboxylic acid and methyl chloroformate to obtain this compound. The overall yield of this synthesis method is around 40%.
Propriétés
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4S/c1-22-17(21)14-12(10-4-6-11(18)7-5-10)9-24-16(14)19-15(20)13-3-2-8-23-13/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLUQCLMLWOQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5889310.png)
![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)



![methyl 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5889369.png)
![2-[(1-piperidinylcarbonyl)amino]phenyl 1-piperidinecarboxylate](/img/structure/B5889376.png)

![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)
